![molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3](/img/structure/B13078219.png)
Tribenzo[a,c,h]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo[a,c,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family It is characterized by its extended conjugated system, which imparts unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tribenzo[a,c,h]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed C–N bond-forming amination reaction. This reaction involves the use of palladium catalysts to facilitate the formation of the nitrogen-containing heterocycle .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: Reduction reactions can modify the conjugated system, impacting the compound’s photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.
Applications De Recherche Scientifique
Tribenzo[a,c,h]phenazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with tailored properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets through its extended conjugated system. This interaction can modulate electronic properties, leading to effects such as fluorescence or charge transport. In biological systems, it may interact with cellular components, influencing pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties but a different conjugated system.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural variations that impact its photophysical properties.
Uniqueness: Tribenzo[a,c,h]phenazine stands out due to its specific conjugated system, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and materials science, distinguishing it from other phenazine derivatives.
Propriétés
Numéro CAS |
216-01-3 |
|---|---|
Formule moléculaire |
C24H14N2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
Clé InChI |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




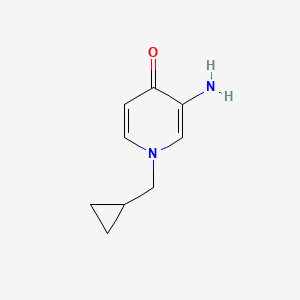


![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)

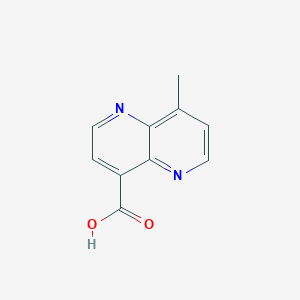
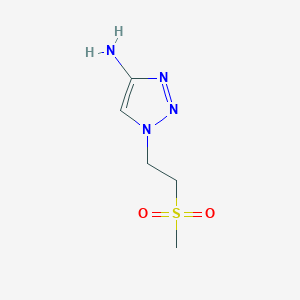
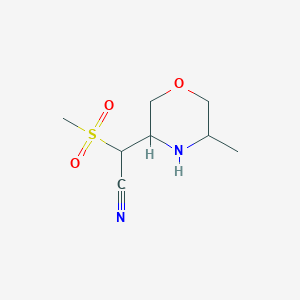
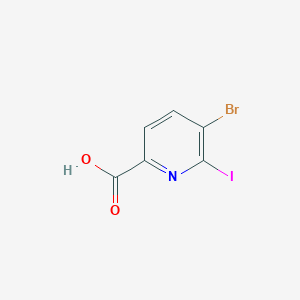
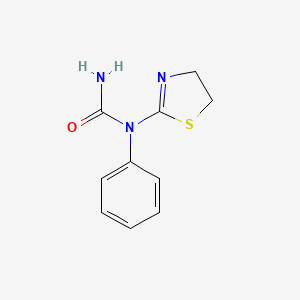

![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
